molecular formula C8H9ClO3 B1268668 Methyl 4-(chloromethyl)-5-methyl-2-furoate CAS No. 98490-89-2

Methyl 4-(chloromethyl)-5-methyl-2-furoate

Cat. No.: B1268668
CAS No.: 98490-89-2
M. Wt: 188.61 g/mol
InChI Key: XSQLZOXWRIQRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chloromethyl)-5-methyl-2-furoate: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a chloromethyl group at the 4-position and a methyl group at the 5-position, with a methyl ester functional group at the 2-position

Mechanism of Action

Target of Action

Methyl 4-(chloromethyl)-5-methyl-2-furoate is a complex organic compound that can participate in various chemical reactions. It’s often used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .

Biochemical Pathways

The compound is likely involved in the methylerythritol 4-phosphate (MEP) pathway . The MEP pathway is one of the two independent pathways in plants for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the basic five-carbon units for all isoprenoids . The MEP pathway is localized to the chloroplast .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions . This can lead to the production of a wide variety of complex organic compounds, including pharmaceuticals and materials for industrial applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires mild and functional group tolerant reaction conditions . Additionally, the compound’s action in the MEP pathway would be influenced by the conditions within the chloroplast .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-5-methyl-2-furoate typically involves the chloromethylation of methyl 5-methyl-2-furoate. This can be achieved through the reaction of methyl 5-methyl-2-furoate with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the furan ring to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in Methyl 4-(chloromethyl)-5-methyl-2-furoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan derivatives with different oxidation states.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted furan derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized furan derivatives such as furanones or furandiones.

    Reduction Products: Alcohol derivatives of the original ester compound.

Scientific Research Applications

Chemistry: Methyl 4-(chloromethyl)-5-methyl-2-furoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized molecules.

Biology and Medicine: In biological research, this compound is used to study the reactivity and behavior of furan derivatives in biological systems. It may also be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

    Methyl 5-methyl-2-furoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 4-(bromomethyl)-5-methyl-2-furoate: Similar structure but with a bromine atom instead of chlorine, which may exhibit different reactivity and selectivity in chemical reactions.

    Methyl 4-(hydroxymethyl)-5-methyl-2-furoate: Contains a hydroxymethyl group instead of chloromethyl, leading to different chemical properties and reactivity.

Uniqueness: Methyl 4-(chloromethyl)-5-methyl-2-furoate is unique due to the presence of the chloromethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate for the synthesis of a wide range of chemical products. Its versatility and reactivity distinguish it from other similar compounds, making it an important compound in organic synthesis and industrial applications.

Properties

IUPAC Name

methyl 4-(chloromethyl)-5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQLZOXWRIQRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358767
Record name Methyl 4-(chloromethyl)-5-methyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98490-89-2
Record name Methyl 4-(chloromethyl)-5-methyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (196 μl, 1.41 mmoles), followed by 4-methyl-benzenesulphonyl chloride (247 mg, 1.293 mmoles) were added to a stirred solution of 4-hydroxymethyl-5-methyl-furan-2-carboxylic acid methyl ester (16) (200 mg, 1.176 mmoles) in dry dichloromethane at 0° C. under an argon atmosphere. The reaction mixture was stirred at 0° C. for 15 minutes, then allowed to warm to room temperature and was stirred for a further 4 hours. The mixture was washed with saturated aqueous sodium bicarbonate (50 ml) and brine (50 ml), and dried (MgSO4). After removal of the solvent, the residue was purified by flash chromatography, using petrol/diethyl ether 19:1 v/v as eluent, to afford compound 159(75 mg) as a white solid. LC/MS System D; Rt=6.34 mins, m/z (ES+)=189 (M+H for C8H9ClO3).
Quantity
196 μL
Type
reactant
Reaction Step One
Quantity
247 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(chloromethyl)-5-methyl-2-furoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-(chloromethyl)-5-methyl-2-furoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(chloromethyl)-5-methyl-2-furoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(chloromethyl)-5-methyl-2-furoate
Reactant of Route 5
Methyl 4-(chloromethyl)-5-methyl-2-furoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(chloromethyl)-5-methyl-2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.